4-(methanesulfonamidomethyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexane-1-carboxamide
Description
4-(Methanesulfonamidomethyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexane-1-carboxamide is a synthetic small molecule featuring a cyclohexane-1-carboxamide core substituted with a methanesulfonamidomethyl group and a 3-(2-methyl-1,3-thiazol-4-yl)phenyl moiety. This compound’s structural complexity arises from its sulfonamide and thiazole functionalities, which are common in medicinal chemistry for enhancing pharmacokinetic properties and target binding affinity. The methanesulfonamide group may improve solubility and metabolic stability, while the thiazole ring could contribute to π-π interactions in enzyme binding pockets .
Properties
IUPAC Name |
4-(methanesulfonamidomethyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-13-21-18(12-26-13)16-4-3-5-17(10-16)22-19(23)15-8-6-14(7-9-15)11-20-27(2,24)25/h3-5,10,12,14-15,20H,6-9,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCMWJJCQMLKKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3CCC(CC3)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methanesulfonamidomethyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexane-1-carboxamide typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of the thiazole group, and the attachment of the methanesulfonamide moiety. Common reagents used in these reactions include cyclohexanone, thiazole derivatives, and methanesulfonyl chloride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(methanesulfonamidomethyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines
Scientific Research Applications
4-(methanesulfonamidomethyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or microbial infections.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(methanesulfonamidomethyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzymatic activity, disruption of protein-protein interactions, or alteration of cellular signaling processes.
Comparison with Similar Compounds
The compound belongs to a broader class of cyclohexanecarboxamide derivatives, which are frequently explored for therapeutic applications. Below is a detailed comparison with structurally or functionally related analogs:
Structural Analogues
Key Observations :
- Thiazole vs. Oxazole : The target compound’s 2-methylthiazole moiety may confer greater metabolic stability compared to the oxazole in , as thiazoles are less prone to oxidative degradation .
- Complexity vs. Simplicity : The target compound’s molecular weight (~435.5 g/mol) exceeds simpler analogs like , suggesting tailored design for specific target interactions.
Functional Analogues
- However, the absence of a para-substituted benzene ring (as in ) may alter target specificity .
- Kinase Inhibitors: The trifluoromethyl-rich compound in shares the cyclohexanecarboxamide scaffold but incorporates a bulky oxazolidinone group, likely enhancing selectivity for hydrophobic enzyme pockets. The target compound’s thiazole may instead favor interactions with ATP-binding sites in kinases .
Physicochemical and Pharmacokinetic Properties
Key Insights :
Biological Activity
4-(methanesulfonamidomethyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexane-1-carboxamide, commonly referred to as compound 1251578-33-2, is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
- Molecular Formula : C19H25N3O3S
- Molecular Weight : 407.547 g/mol
- CAS Number : 1251578-33-2
The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with specific biological targets. The methanesulfonamide group is known to enhance solubility and bioavailability, while the thiazole moiety contributes to its pharmacological profile by potentially interacting with key enzymes or receptors involved in disease pathways.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. It has shown significant antiproliferative effects against various cancer cell lines. For instance:
These values indicate that the compound exhibits strong cytotoxicity, suggesting that it may inhibit cancer cell proliferation effectively.
Mechanistic Studies
Molecular docking studies have revealed that the compound interacts with key proteins involved in cancer progression, such as EGFR tyrosine kinase. This interaction suggests a mechanism where the compound may inhibit signaling pathways crucial for tumor growth and survival .
Case Study 1: In Vitro Efficacy
In vitro assays using the MTT method assessed the viability of cancer cell lines treated with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability across multiple cancer types, confirming its potential as a therapeutic agent .
Case Study 2: Structure-Activity Relationship
A comparative analysis of related compounds highlighted the importance of specific substituents on the thiazole and phenyl rings in enhancing biological activity. Modifications to these groups led to variations in IC50 values, emphasizing the significance of molecular structure in determining efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
